molecular formula C15H15N5OS B5604665 N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide

N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5604665
M. Wt: 313.4 g/mol
InChI Key: OHSRCMHWTKDJQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, utilizing substituted maleimide with diamines or thiosemicarbazone in various conditions to yield derivatives with significant antibacterial and antifungal activities (Salhi et al., 2020). Another approach involves alkylation and cyclisation to create thiazolo and triazolo pyrimidines, demonstrating the flexibility and reactivity of related core structures (Haiza et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using HRMS, NMR, IR spectroscopy, and crystal X-ray analysis, ensuring the accurate identification and characterization of the synthesized compounds. The optimization of reaction conditions and the study of reaction mechanisms are pivotal for the efficient synthesis of these compounds (Salhi et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some imidazo[2,1-b][1,3]thiazole derivatives have shown activity against tuberculosis and neglected tropical diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods and the investigation of its reaction properties .

properties

IUPAC Name

N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-7-20-8-11(2-3-13(20)17-10)14(21)16-6-12-9-19-4-5-22-15(19)18-12/h2-3,7-9H,4-6H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSRCMHWTKDJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)NCC3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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